
(1-Bromoethyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromoethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C20H19Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis, particularly in the preparation of Wittig reagents. The compound is characterized by its crystalline solid form and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate bromoalkane. One common method is the reaction of triphenylphosphine with 1-bromoethane in the presence of a solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{Ph}_3\text{PCH}_2\text{CH}_3\text{Br} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-Bromoethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the formation of ylides for Wittig reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Solvents such as THF, dichloromethane, and toluene are frequently used in these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in a Wittig reaction, the product is typically an alkene .
Scientific Research Applications
(1-Bromoethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including alkenes through Wittig reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the modification of biomolecules.
Mechanism of Action
The mechanism of action of (1-Bromoethyl)triphenylphosphonium bromide involves its ability to form ylides, which are key intermediates in Wittig reactions. The compound’s phosphonium group can stabilize the negative charge on the carbon atom, facilitating the formation of the ylide. This ylide can then react with carbonyl compounds to form alkenes. The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with cellular components such as mitochondria .
Comparison with Similar Compounds
- (2-Bromoethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
Comparison: (1-Bromoethyl)triphenylphosphonium bromide is unique due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to its analogs with longer alkyl chains, it may exhibit different reactivity patterns and physical properties. For instance, (2-Bromoethyl)triphenylphosphonium bromide has a similar structure but may have different solubility and reactivity due to the additional methylene group .
Properties
Molecular Formula |
C20H19Br2P |
|---|---|
Molecular Weight |
450.1 g/mol |
IUPAC Name |
1-bromoethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C20H19BrP.BrH/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-17H,1H3;1H/q+1;/p-1 |
InChI Key |
AQKOOVFYCFJPKR-UHFFFAOYSA-M |
Canonical SMILES |
CC([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


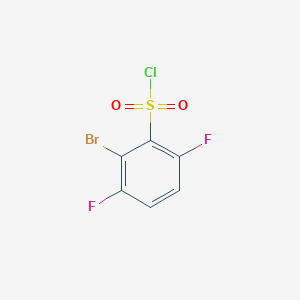
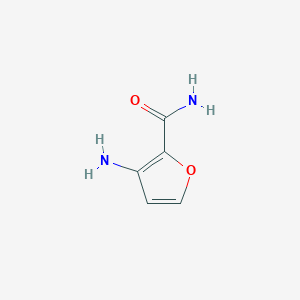
![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
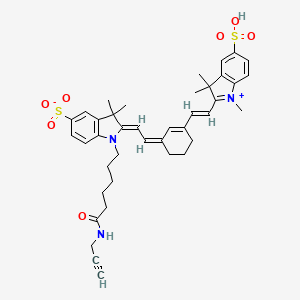
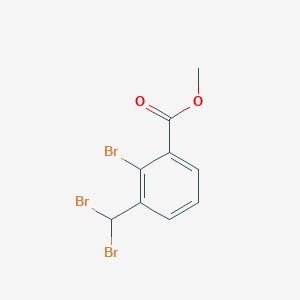
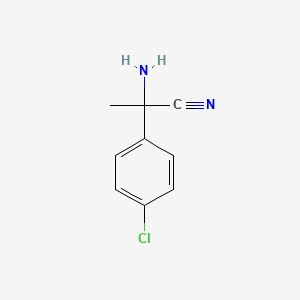
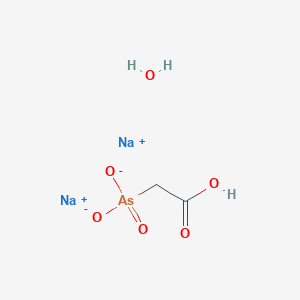
![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)

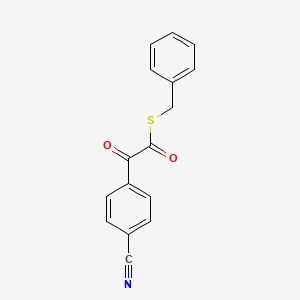

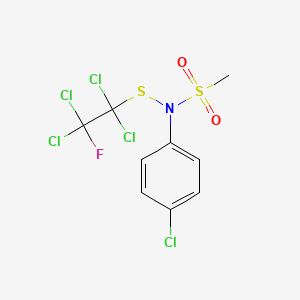
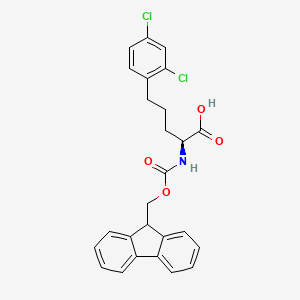
![4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848298.png)
